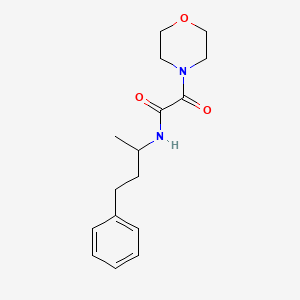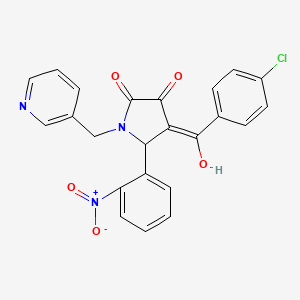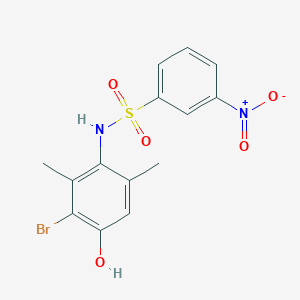![molecular formula C21H26N2O3S B3962388 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3962388.png)
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Wirkmechanismus
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide works by binding to the active site of PTP1B, preventing it from dephosphorylating insulin receptor substrates (IRS) and other signaling molecules. This leads to increased insulin signaling and improved glucose uptake by cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in diabetes and obesity.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to reduce body weight and adiposity in obese mice. In addition, this compound has been shown to reduce inflammation in adipose tissue and liver, which is a common feature of obesity-related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide in lab experiments is its specificity for PTP1B, which makes it a useful tool for studying the role of this protein in insulin signaling and glucose metabolism. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of this compound. Another area of interest is the investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of other inflammatory diseases. Finally, further studies are needed to determine the long-term safety and efficacy of this compound as a potential therapeutic agent for diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is known to negatively regulate insulin signaling, and inhibition of this protein has been shown to improve insulin sensitivity and glucose metabolism. This compound has been shown to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new drugs for the treatment of diabetes and obesity.
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-11-14-23(15-12-17)27(25,26)20-9-5-8-19(16-20)21(24)22-13-10-18-6-3-2-4-7-18/h2-9,16-17H,10-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHTVGXCRWHSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[5-(1-azepanyl)-4-fluoro-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3962316.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962326.png)
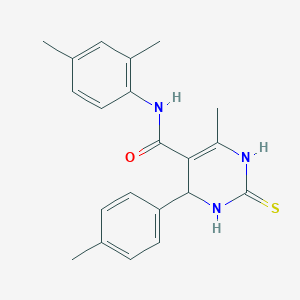
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)
![ethyl {3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3962340.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)
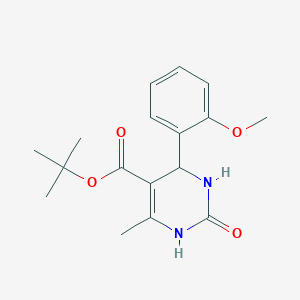
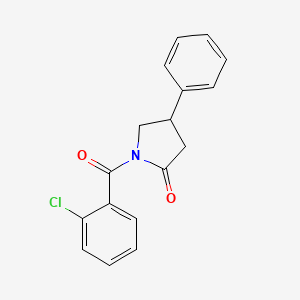

![10-ethyl-10-methyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B3962380.png)
